molecular formula C14H27NO6 B1664908 Amiprilose CAS No. 56824-20-5

Amiprilose

Cat. No. B1664908
CAS RN: 56824-20-5
M. Wt: 305.37 g/mol
InChI Key: YXBQLONCIPUQKO-UJPOAAIJSA-N
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Description

Amiprilose is a synthetic carbohydrate that has been shown to have immunomodulatory and antiviral properties . It has been used as a therapeutic agent in inflammatory arthritis . The molecular formula of Amiprilose is C14H27NO6 .


Molecular Structure Analysis

Amiprilose has a complex molecular structure. Its IUPAC name is 1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride . The molecular weight is 341.83 g/mol .


Physical And Chemical Properties Analysis

Amiprilose has a molecular weight of 341.83 g/mol and a molecular formula of C14H28ClNO6 . Other physical and chemical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

properties

IUPAC Name

(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNRORZRFGUAKL-ADMBVFOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56824-20-5 (Parent)
Record name Amiprilose hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

341.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiprilose hydrochloride

CAS RN

60414-06-4, 56824-20-5
Record name Amiprilose hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiprilose hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIPRILOSE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
WG Riskin, DB Gillings, JA Scarlett - Annals of internal medicine, 1989 - acpjournals.org
… Approximately 0.5 tablet per day less analgesic medication was taken by the amiprilose … patients on amiprilose (67%) and on placebo (63%). One patient on amiprilose developed …
Number of citations: 15 www.acpjournals.org
RJ Linhardt, NC Baenziger, B Ronsen - Journal of pharmaceutical sciences, 1990 - Elsevier
… Parallel synthesis of the enantiomer of amiprilose hydrochloride from L-glucose was … salt of amiprilose and its enantiomer were prepared and, together with amiprilose hydrochloride, …
Number of citations: 5 www.sciencedirect.com
JC Hevelone, SD Dimitrijevich, RW Gracy - In Vitro Cellular & …, 1991 - Springer
… Amiprilose hydrochloride has been shown to inhibit the … In the present study, the effects of amiprilose hydrochloride on … In all three models amiprilose hydrochloride concentrations of …
Number of citations: 2 link.springer.com
RI Kieval, CT Young, D Prohazka… - The Journal of …, 1989 - europepmc.org
… amiprilose HC1 in water (1 mg/ml) or water alone. In the LOU rats, the arthritis incidence was 7/46 (15%) in the amiprilose … Amiprilose HC1 did not affect the antibody titers or delayed-…
Number of citations: 15 europepmc.org
WC Grinstead, GP Rodgers, W Mazur… - Coronary Artery …, 1993 - journals.lww.com
… : Amiprilose hydrochloride is a synthetic carbohydrate with anti-inflammatory and antiproliferative properties. This study tested the potential benefit of amiprilose in … to receive amiprilose, …
Number of citations: 3 journals.lww.com
…, ME Lanser, Amiprilose Study Group - JCR: Journal of …, 2000 - journals.lww.com
: The intent of this study was to compare, in a monotherapy framework, an optimal dose of the synthetic hexose sugar, amiprilose hydrochloride (HC1), to a placebo in the treatment of …
Number of citations: 1 journals.lww.com
JR Caldwell, DE Furst, AL Smith, JA Clark… - The Journal of …, 1998 - europepmc.org
… We evaluated 286 patients with rheumatoid arthritis (RA) treated with amiprilose … that compared patients randomized to continue amiprilose therapy vs patients randomized to placebo. …
Number of citations: 10 europepmc.org
ML Chapman, SD Dimitrijevich, JC Hevelone… - In vitro cellular & …, 1990 - Springer
Amiprilose hydrochloride, a 3-substituted glucose derivative, was found to inhibit the proliferation of human fibroblasts and keratinocytes originating from psoriatic lesions. Fibroblasts …
Number of citations: 9 link.springer.com
CE Brinckerhoff - Agents and Actions, 1990 - Springer
… effects of amiprilose hydrochloride on synovial fibroblasts. We show [1] that amiprilose … growth factors and [2] that amiprilose hydrochloride can also antagonize the proliferation of …
Number of citations: 3 link.springer.com
ST Wu, LZ Benet, ET Lin - … of Chromatography B: Biomedical Sciences and …, 1997 - Elsevier
… amiprilose in human plasma is described. The method involves liquid–liquid extraction of amiprilose and … This assay has been used in pharmacokinetic studies of amiprilose in humans. …
Number of citations: 5 www.sciencedirect.com

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